Hydrocarbon Stapling Efficiency: Allyl-Proline vs. Hydroxyproline
In a systematic study of i,i+1 hydrocarbon stapling, (R)‑α‑allyl‑L‑proline served as an effective olefin‑bearing cross‑linking motif, yielding stapled oligopeptides in defined Z‑ and E‑selectivities. By contrast, olefin‑tethered trans‑4‑hydroxy‑L‑proline derivatives failed to produce the desired cyclization products under identical ring‑closing metathesis conditions [1]. This head‑to‑head outcome demonstrates that the native allyl group at C‑4 is uniquely competent for intramolecular metathesis, eliminating the need for post‑synthetic O‑allylation of hydroxyproline.
| Evidence Dimension | Successful ring‑closing metathesis (RCM) cyclization under standard Grubbs II catalyst conditions (CH2Cl2, 20 mol% catalyst, 20 mM substrate) |
|---|---|
| Target Compound Data | (R)‑α‑allyl‑L‑proline (4‑prop‑2‑en‑1‑yl‑L‑proline): desired stapled peptide obtained with defined E/Z selectivity (up to 8.5:1 for 14–17‑membered rings, up to 1:20 for 13‑membered rings) |
| Comparator Or Baseline | trans‑4‑hydroxy‑L‑proline derivatives (O‑allylated): no RCM product obtained; octapeptide 4 and trans‑4‑hydroxy‑L‑proline derivative of 3 failed to cyclize |
| Quantified Difference | Qualitative pass/fail: product obtained vs. no product |
| Conditions | Ring‑closing metathesis using second‑generation Grubbs catalyst in CH2Cl2; peptide substrates 1–7 and octapeptide 8; reported in MDPI Molecules 2020, 25(20), 4667 |
Why This Matters
Procurement of 4‑prop‑2‑en‑1‑yl‑L‑proline directly enables RCM‑based peptide stapling without the additional synthetic step of O‑allylation, reducing minimum step count by one and improving atom economy for medicinal chemistry campaigns.
- [1] Higuchi M, et al. Design and Synthesis of Helical N‑Terminal l‑Prolyl Oligopeptides Possessing Hydrocarbon Stapling. Molecules. 2020;25(20):4667. doi:10.3390/molecules25204667 View Source
